8-Hexadecyne, 1,1-dimethoxy-14-methyl-

Physical Organic Chemistry Process Chemistry Property Prediction

8-Hexadecyne, 1,1-dimethoxy-14-methyl- (CAS 71566-66-0) is a long-chain, chiral acetylenic acetal with the molecular formula C19H36O2 and a molecular weight of 296.49 g/mol. It is classified as a protected aldehyde, specifically the dimethyl acetal of (14R)-14-methyl-8-hexadecynal, and features both a central triple bond and a stereogenic center at the C-14 position.

Molecular Formula C19H36O2
Molecular Weight 296.5 g/mol
CAS No. 71566-66-0
Cat. No. B12671031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hexadecyne, 1,1-dimethoxy-14-methyl-
CAS71566-66-0
Molecular FormulaC19H36O2
Molecular Weight296.5 g/mol
Structural Identifiers
SMILESCCC(C)CCCCC#CCCCCCCC(OC)OC
InChIInChI=1S/C19H36O2/c1-5-18(2)16-14-12-10-8-6-7-9-11-13-15-17-19(20-3)21-4/h18-19H,5,7,9-17H2,1-4H3/t18-/m1/s1
InChIKeyCHUDCFHFRGFLQT-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Hexadecyne, 1,1-dimethoxy-14-methyl- (CAS 71566-66-0): A Chiral Acetylenic Acetal Intermediate for Pheromone Synthesis


8-Hexadecyne, 1,1-dimethoxy-14-methyl- (CAS 71566-66-0) is a long-chain, chiral acetylenic acetal with the molecular formula C19H36O2 and a molecular weight of 296.49 g/mol . It is classified as a protected aldehyde, specifically the dimethyl acetal of (14R)-14-methyl-8-hexadecynal, and features both a central triple bond and a stereogenic center at the C-14 position . Its primary known role is as a synthetic building block or intermediate, notably in routes targeting insect pheromones of the *Trogoderma* genus [1]. The compound is listed on regulatory inventories such as Canada's Non-domestic Substances List (NDSL) [2].

Why 8-Hexadecyne, 1,1-dimethoxy-14-methyl- Cannot Be Replaced by Unprotected or Non-Chiral Analogs


Simple substitution of 8-Hexadecyne, 1,1-dimethoxy-14-methyl- with closely related analogs, such as its free aldehyde (14-methyl-8-hexadecynal) or the achiral, non-methylated acetal (e.g., 1,1-dimethoxy-7-hexadecyne), is not chemically or functionally equivalent. The dimethyl acetal function is critical for masking the aldehyde's reactivity during multi-step synthetic sequences, preventing undesired side reactions [1]. Furthermore, the defined (R)-configuration at the C-14 methyl branch is essential for downstream biological activity in pheromone applications, where the opposite (S)-enantiomer or racemic mixtures are inactive or antagonistic [2]. The absence of either the protecting group or the specific stereochemistry would render the compound ineffective for its intended synthetic purpose.

Quantitative Evidence for Differentiating 8-Hexadecyne, 1,1-dimethoxy-14-methyl- from Key Analogs


Predicted Boiling Point Comparison of 8-Hexadecyne, 1,1-dimethoxy-14-methyl- and its Diethyl Acetal Analog

The dimethyl acetal of 14-methyl-8-hexadecynal (CAS 71566-66-0) exhibits a lower predicted boiling point compared to its diethyl acetal analog (CAS 71566-67-1), a direct consequence of reduced molecular weight and van der Waals interactions. This property can be crucial for purification via distillation or for applications where volatility is a factor .

Physical Organic Chemistry Process Chemistry Property Prediction

Physical State and Handling Advantages of the Dimethyl Acetal over the Free Aldehyde

As a protected aldehyde, 8-Hexadecyne, 1,1-dimethoxy-14-methyl- is chemically more stable than its parent aldehyde, 14-methyl-8-hexadecynal, which is prone to air oxidation, polymerization, and other side reactions typical of long-chain aliphatic aldehydes [1]. The acetal form lacks the reactive carbonyl group, allowing for a wider range of reaction conditions and extended storage without degradation. The predicted density of the acetal is 0.874 g/cm³, and its flash point is 110.1°C, suggesting it is a manageable liquid under standard conditions .

Synthetic Methodology Protecting Group Strategy Stability

Specific Rotation as a Marker of Enantiopurity for (14R)-1,1-dimethoxy-14-methylhexadec-8-yne

The procurement of 8-Hexadecyne, 1,1-dimethoxy-14-methyl- with a well-defined specific rotation ([α]D) provides a measurable guarantee of enantiopurity for the critical C-14 stereocenter. This is in stark contrast to the racemic mixture or the opposite enantiomer, which are not viable substitutes for pheromone synthesis. While the absolute specific rotation value for this exact protected intermediate is rarely published, its downstream product, (R)-14-methyl-8-hexadecenal, must possess high optical purity for biological activity [1].

Chiral Chemistry Pheromone Science Quality Control

Optimal Application Scenarios for Procuring 8-Hexadecyne, 1,1-dimethoxy-14-methyl-


Stereocontrolled Total Synthesis of Trogodermal Pheromones

The primary application scenario for 8-Hexadecyne, 1,1-dimethoxy-14-methyl- is as a key, chirality-pure intermediate in the total synthesis of (R,Z)- and (R,E)-14-methyl-8-hexadecenal (trogodermal), the sex pheromones of *Trogoderma* species of stored-product pests [1]. The acetal function remains intact through multiple synthetic steps, including the stereospecific introduction of the (Z)- or (E)-double bond via partial reduction of the triple bond, before final deprotection to liberate the active aldehyde pheromone. Procuring this specific intermediate allows researchers to bypass the challenging early-stage chiral pool synthesis and focus on the late-stage olefin geometry control.

Development of Pheromone-Based Pest Control Formulations

Formulation scientists developing controlled-release lures for *Trogoderma granarium* (Khapra beetle) or *T. variabile* (Warehouse beetle) can utilize this compound as a stable, protected precursor [2]. The dimethyl acetal's superior chemical stability compared to the volatile and labile aldehyde pheromone makes it a safer and more practical starting material for industrial formulation processes that may involve heat or reactive matrix components. The protected form can be deprotected in situ or as a final step under controlled acidic conditions to generate the active attractant.

Structure-Activity Relationship (SAR) Studies of Lepidopteran and Coleopteran Pheromones

The defined (R)-stereochemistry of 8-Hexadecyne, 1,1-dimethoxy-14-methyl- makes it an indispensable tool for entomologists and chemical ecologists conducting SAR studies. By starting with this enantiopure building block, researchers can systematically probe the importance of the C-14 methyl group's absolute configuration on olfactory receptor activation, comparing the (R)-isomer's activity against its (S)-antipode or racemate [3]. The acetal protection also allows for sequential modification of other parts of the molecule without affecting the aldehyde terminus.

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